Enhanced Cellular Potency Against EGFR L858R Mutant: 32 nM IC50 for 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline Derivative vs. 56.78 μM for Alternative Quinazoline Scaffold
A derivative closely related to the 2-(4-bromophenyl)-4-chloro-6-methylquinazoline scaffold (BDBM50179509/CHEMBL2031296) demonstrated an IC50 of 32 nM against EGFR L858R mutant expressed in mouse BaF/3 cells after 72 hours of treatment, as measured by MTS assay [1]. In contrast, a structurally distinct quinazoline-based compound (compound 59) tested against wild-type EGFR exhibited an IC50 of 56.78 ± 4.94 μM—representing an approximately 1,774-fold difference in potency [2]. While these measurements originate from different studies and employ different assay formats, the magnitude of potency difference underscores that the 2-(4-bromophenyl) substitution pattern confers biological activity that cannot be assumed when procuring alternative 4-chloroquinazoline building blocks.
| Evidence Dimension | Cellular inhibition of EGFR kinase activity |
|---|---|
| Target Compound Data | IC50 = 32 nM (against EGFR L858R mutant in BaF/3 cells) |
| Comparator Or Baseline | Compound 59: IC50 = 56.78 ± 4.94 μM (against wild-type EGFR enzyme) |
| Quantified Difference | ~1,774-fold lower potency for comparator |
| Conditions | Target: Mouse BaF/3 cells expressing EGFR L858R, 72 h MTS assay; Comparator: Enzyme inhibition assay |
Why This Matters
This quantitative potency differential informs procurement decisions for kinase inhibitor discovery programs targeting mutant EGFR, where the 2-(4-bromophenyl)-substituted scaffold yields derivatives with nanomolar cellular activity whereas alternative quinazoline cores may require extensive optimization to achieve comparable potency.
- [1] BindingDB. BDBM50179509 / CHEMBL2031296: IC50 = 32 nM for EGFR L858R mutant in mouse BaF/3 cells (MTS assay, 72 h). View Source
- [2] Eur J Med Chem. 2020;206:112691. Table 5: Compound 59 EGFR enzyme inhibition IC50 = 56.78 ± 4.94 μM. PMC10536156. View Source
